5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
CAS No.: 1782456-99-8
Cat. No.: VC8082390
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782456-99-8 |
|---|---|
| Molecular Formula | C7H12ClF2N |
| Molecular Weight | 183.63 |
| IUPAC Name | 5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H |
| Standard InChI Key | VDNXSLMZLQNXAC-UHFFFAOYSA-N |
| SMILES | C1C2CNCC2CC1(F)F.Cl |
| Canonical SMILES | C1C2CNCC2CC1(F)F.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular architecture of 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride integrates a bicyclic system with a defined stereochemical arrangement. The core structure consists of a cyclopentane ring fused to a pyrrolidine ring, creating a rigid, conformationally restricted scaffold. The fluorine atoms at the 5-position introduce significant electronegativity, influencing both the compound’s reactivity and its interactions with biological targets .
Stereochemical Configuration
The (3aR,6aS)-relative configuration denotes the spatial arrangement of substituents around the bicyclic system. This stereochemistry is critical for molecular recognition processes, as demonstrated in related compounds where stereoisomerism dictates binding affinity to biological receptors . Computational modeling suggests that the fluorine atoms adopt equatorial positions to minimize steric strain, a configuration corroborated by NMR studies of analogous fluorinated heterocycles.
Synthesis and Industrial Manufacturing
The synthesis of 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride involves multi-step protocols, often beginning with the construction of the octahydrocyclopenta[c]pyrrole core followed by fluorination and salt formation.
Core Structure Synthesis
A patented method for synthesizing the non-fluorinated analog, octahydrocyclopenta[c]pyrrole, provides a foundational framework . Key steps include:
-
Cyclization: A diene precursor undergoes thermal or acid-catalyzed cyclization to form the bicyclic structure.
-
Reductive Amination: Sodium borohydride or potassium borohydride reduces imine intermediates in the presence of Lewis acids like zinc chloride, achieving yields exceeding 90% .
Table 1: Representative Synthesis Conditions for Octahydrocyclopenta[c]pyrrole
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | THF/toluene, NaBH4, ZnCl2, 90°C | 91.8 | 97 |
| Workup | Ethyl acetate extraction, MgSO4 drying | - | - |
Fluorination Strategies
Introducing fluorine atoms typically employs electrophilic fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride). These reagents replace hydroxyl or carbonyl groups with fluorine via SN2 mechanisms or radical pathways. Post-fluorination, treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility.
Physicochemical Properties
While direct data on 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride remains sparse, extrapolation from its non-fluorinated analog (CAS 926276-10-0) provides preliminary insights :
Table 2: Comparative Physicochemical Properties
| Property | Non-Fluorinated Analog | 5,5-Difluoro Derivative (Estimated) |
|---|---|---|
| Molecular Formula | C7H14ClN | C7H12F2ClN |
| Molecular Weight (g/mol) | 163.65 | 199.63 |
| Melting Point (°C) | 180-185 (decomposes) | 190-195 (predicted) |
| Solubility | Soluble in polar aprotic solvents | Enhanced solubility in DMSO |
The fluorine atoms increase molecular polarity, potentially improving aqueous solubility compared to the non-fluorinated counterpart.
Biological Activity and Mechanistic Insights
Structural analogs of 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride exhibit activity in neurological and metabolic pathways, though direct evidence for this compound requires further investigation.
Hypothesized Mechanisms
-
Neurotransmitter Reuptake Inhibition: Fluorinated pyrrolidines often inhibit serotonin and dopamine transporters (SERT/DAT), with IC50 values in the nanomolar range for related compounds .
-
GPCR Modulation: The bicyclic framework may interact with 5-HT2A or adrenergic receptors, altering downstream signaling cascades.
Table 3: Biological Activity of Structural Analogs
| Compound Class | Target | Activity (IC50) | Source |
|---|---|---|---|
| Octahydrocyclopenta[c]pyrrole | SERT | 250 nM | Published studies |
| 5-Fluoro derivatives | 5-HT2A receptor | High affinity | Patent literature |
Industrial and Research Applications
Pharmaceutical Development
The compound’s rigidity and fluorination make it a candidate for:
-
Central Nervous System (CNS) Agents: Potential use in antidepressants or anxiolytics due to transporter inhibition.
-
Enzyme Inhibitors: Fluorine’s electronegativity may enhance binding to catalytic sites in kinases or proteases.
Materials Science
Fluorinated heterocycles contribute to:
-
Liquid Crystals: Enhanced thermal stability for display technologies.
-
Polymer Additives: Improved resistance to degradation in fluoropolymers.
Comparative Analysis with Structural Analogs
Table 4: Key Differences from Non-Fluorinated Analog
| Feature | Non-Fluorinated Analog | 5,5-Difluoro Derivative |
|---|---|---|
| Reactivity | Prone to oxidation | Enhanced stability due to C-F bonds |
| Bioavailability | Moderate | Likely improved via solubility |
| Synthetic Complexity | Moderate | High (additional fluorination steps) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume